

A Comparative Guide to the X-ray Crystal Structures of Brominated Methyl Hydroxybenzoates

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Compound of Interest

Compound Name: Methyl 3-bromo-2-hydroxybenzoate

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Introduction: The Significance of Atomic-Level Precision

Brominated hydroxybenzoic acids and their esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their utility stems from the versatile reactivity of the aromatic ring, modulated by the interplay of electron-donating hydroxyl and electron-withdrawing bromo and methoxycarbonyl groups. The precise three-dimensional arrangement of these molecules in the solid state, however, is what ultimately governs crucial physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography provides an unparalleled, atom-level view into this arrangement, revealing the intricate network of non-covalent interactions that dictate the crystal lattice. This guide aims to elucidate the structural chemistry of these important building blocks, offering a comparative perspective grounded in empirical crystallographic data.

Comparative Crystallographic Analysis

The crystallographic data for methyl 5-bromo-2-hydroxybenzoate and methyl 4-bromo-3-hydroxybenzoate reveal distinct solid-state arrangements, a direct consequence of the differing

substitution patterns on the benzene ring. A summary of the key crystallographic parameters is presented below.

| Parameter | Methyl 5-bromo-2-hydroxybenzoate | Methyl 4-bromo-3-hydroxybenzoate |
|--------------------------|--|--|
| Chemical Formula | C ₈ H ₇ BrO ₃ | C ₈ H ₇ BrO ₃ |
| Molar Mass (g/mol) | 231.04 | 231.05 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2 ₁ /c | P2 ₁ /c |
| a (Å) | 14.886(3) | 10.812(4) |
| b (Å) | 3.9852(8) | 6.317(2) |
| c (Å) | 14.993(3) | 12.490(5) |
| β (°) | 115.39(3) | 100.164(6) |
| Volume (Å ³) | 803.9(3) | 839.7(5) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 293 |
| Radiation | Mo Kα | Mo Kα |
| R-factor (%) | 5.8 | 5.8 |
| wR-factor (%) | 14.2 | 17.2 |

Supramolecular Architectures: A Tale of Two Isomers

The most striking differences between the two isomers lie in their supramolecular assemblies, primarily dictated by the nature and geometry of their hydrogen bonds.

Methyl 5-bromo-2-hydroxybenzoate: In this isomer, the hydroxyl group is ortho to the methoxycarbonyl group, leading to the formation of a strong intramolecular O—H···O hydrogen

bond. This interaction creates a nearly planar six-membered ring, significantly influencing the molecule's conformation. In the crystal, these molecules are linked by weak C—H…O interactions and π - π stacking of the benzene rings, forming chains along the b-axis.[1]

Methyl 4-bromo-3-hydroxybenzoate: In contrast, the hydroxyl and methoxycarbonyl groups in this isomer are meta and para to each other, precluding the formation of an intramolecular hydrogen bond. Instead, the molecules are linked by intermolecular O—H…O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This head-to-tail arrangement results in the formation of infinite helical chains that propagate along the b-axis.[2] No significant π - π stacking interactions are observed between these chains.[2]

The dihedral angle between the methoxycarbonyl group and the benzene ring also differs between the two isomers. In methyl 4-bromo-3-hydroxybenzoate, this angle is 8.06(4) $^{\circ}$, indicating a slight twist of the ester group relative to the aromatic ring.[2]

Experimental Workflows: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.

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References

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